6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Sodium channel blockade Anticonvulsant activity Impurity profiling

This Certified Reference Standard is the essential 2,4-dichloro positional isomer of Lamotrigine. Substitution compromises method accuracy due to its unique melting point (230-232°C), relative retention time (1.1), and distinct DMSO solubility. It is strictly required for validating HPLC methods for impurity G profiling in Lamotrigine drug substances per EP and BP monographs.

Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
CAS No. 38943-76-9
Cat. No. B030631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
CAS38943-76-9
Synonyms6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine;  3,5-Diamino-6-(2,4-dichlorophenyl)_x000B_-1,2,4-triazine; 
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N
InChIInChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
InChIKeyHHXRWOXSGOMXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (CAS 38943-76-9) | Lamotrigine EP Impurity G Reference Standard for Pharmaceutical Quality Control


6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (CAS 38943-76-9) is a 1,2,4-triazine derivative that serves as Lamotrigine EP Impurity G, a positional isomer of the antiepileptic drug lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) [1]. This compound is not an active pharmaceutical ingredient but rather a certified reference material essential for analytical method development, validation, and quality control in pharmaceutical manufacturing [2]. As an impurity standard, it enables precise quantification and identification of process-related impurities in lamotrigine drug substances and finished dosage forms, supporting compliance with regulatory monographs such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [3].

Why 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine Cannot Be Substituted with Other Lamotrigine Impurities or Triazine Analogs


Generic substitution with other lamotrigine-related impurities or triazine analogs is scientifically invalid due to this compound's unique positional isomerism (2,4-dichloro substitution) versus the active pharmaceutical ingredient lamotrigine (2,3-dichloro substitution) [1]. This single chlorine atom positional shift results in distinct physicochemical properties—including melting point, chromatographic retention, and solubility—that preclude interchangeable use in analytical methods . Furthermore, regulatory monographs specify impurity G as a distinct entity with defined acceptance criteria and relative retention characteristics, mandating the use of the exact certified reference material for method validation and system suitability testing [2]. Substitution would compromise method accuracy, peak identification, and regulatory compliance in pharmaceutical quality control workflows [2].

Quantitative Differentiation of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine Against Lamotrigine and Related Analogs


Structural Isomerism and Sodium Channel Blocking Activity: 2,4-Dichloro vs 2,3-Dichloro (Lamotrigine)

The target compound is a positional isomer of lamotrigine, differing only in the substitution pattern of the two chlorine atoms on the phenyl ring (2,4-dichloro vs 2,3-dichloro). This subtle structural variation profoundly alters biological activity. Lamotrigine (2,3-dichloro isomer) acts as a voltage-gated sodium channel blocker with an IC50 of 1.0 × 10^5 nM (100,000 nM) in Chinese Hamster Ovary cells [1]. In contrast, the 2,4-dichlorophenyl compound exhibited only slight antimalarial activity and was not progressed for anticonvulsant development, as stated in patent literature [2]. This differential activity profile establishes the 2,4-isomer as a less active impurity that must be controlled in pharmaceutical preparations [3].

Sodium channel blockade Anticonvulsant activity Impurity profiling

Melting Point Differentiation for Identity Confirmation and Polymorph Screening

The melting point of 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine is reported as 230-232°C . In contrast, lamotrigine (2,3-dichloro isomer) exhibits a melting point of 177-181°C or 218°C depending on polymorphic form . This substantial difference (approximately 50°C) provides a definitive and easily measurable parameter for confirming compound identity, distinguishing between isomers, and detecting cross-contamination. The higher melting point of the 2,4-isomer reflects stronger intermolecular interactions in the crystalline lattice, which may also impact formulation and stability.

Physicochemical characterization Solid-state analysis Reference standard qualification

Chromatographic Retention Time as a System Suitability Parameter in HPLC Methods

According to the British Pharmacopoeia 2025 monograph for Lamotrigine, impurity G (6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine) exhibits a relative retention time (RRT) of approximately 1.1 with reference to lamotrigine (retention time ≈ 7 minutes) under the specified reversed-phase HPLC conditions [1]. This distinct chromatographic behavior is attributed to the increased hydrophobicity of the 2,4-dichloro substitution pattern compared to the 2,3-dichloro arrangement, resulting in longer retention on C18 columns [2]. The defined RRT value enables accurate peak identification and quantification in pharmaceutical quality control testing.

HPLC method validation Relative retention time Pharmaceutical impurity testing

Solubility Profile Differentiation in DMSO and Methanol

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine exhibits slightly soluble characteristics in DMSO and methanol (requiring gentle heating for dissolution) . In contrast, lamotrigine is soluble in DMSO at 20 mg/mL at 60°C . This reduced solubility of the 2,4-isomer impacts sample preparation protocols and may affect the selection of diluents for analytical methods. The solubility difference is attributed to the altered molecular packing and polarity resulting from the 2,4-dichloro substitution pattern, which influences intermolecular hydrogen bonding and crystal lattice energy [1].

Sample preparation Analytical method development Solubility screening

Regulatory Impurity Classification and Acceptance Criteria for Pharmaceutical Quality Control

The European Pharmacopoeia (EP) designates 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine as Impurity G and specifies a relative retention time of approximately 1.1 [1]. Regulatory monographs establish acceptance criteria for this impurity in lamotrigine drug substances and finished products, with typical limits of ≤0.1% for unspecified impurities and ≤0.5% for total impurities [2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity ≥95%, structural confirmation by NMR and MS, and certificates of analysis traceable to EP standards [3].

Regulatory compliance Pharmaceutical impurity limits Reference standard certification

Thermal Stability and Decomposition Profile Differentiation

Thermal analysis data indicates that 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine decomposes above 220°C (melting with decomposition) , whereas lamotrigine melts without decomposition at 177-181°C or 218°C . This differential thermal stability profile has implications for forced degradation studies and stability-indicating method development. The 2,4-isomer's decomposition upon melting suggests a lower thermal stability compared to the 2,3-isomer, which may influence its formation as a process impurity during high-temperature synthetic steps or storage under stressed conditions [1].

Forced degradation studies Stability-indicating methods Impurity formation

Recommended Application Scenarios for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine EP Impurity G)


Pharmaceutical Quality Control: HPLC Method Validation and System Suitability Testing

This certified reference standard is essential for validating HPLC methods used to quantify impurity G in lamotrigine drug substances and finished dosage forms. The defined relative retention time of 1.1 (versus lamotrigine) enables accurate peak identification and system suitability assessment [1]. Procurement of this standard supports compliance with EP and BP monographs, ensuring methods meet regulatory acceptance criteria for impurity profiling [2].

Reference Standard for Identity Confirmation and Polymorph Screening

The distinct melting point of 230-232°C (approximately 50°C higher than lamotrigine) provides a definitive identity test for confirming the correct impurity reference material. This property is valuable for reference standard qualification, cross-contamination detection, and polymorph screening studies during analytical method development [1].

Forced Degradation and Stability-Indicating Method Development

The differential thermal stability profile (decomposition upon melting above 220°C) informs forced degradation study design. Understanding the thermal behavior of impurity G aids in predicting potential degradation pathways and developing stability-indicating methods that can distinguish between process impurities and degradation products [2].

Sample Preparation Optimization for Analytical Testing

The reduced solubility of the 2,4-isomer in DMSO (slightly soluble vs lamotrigine's 20 mg/mL at 60°C) guides appropriate diluent selection and sample preparation protocols. This knowledge prevents incomplete dissolution and ensures accurate quantification during HPLC, LC-MS, and other analytical techniques .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.